molecular formula C24H30ClNO4S B11662718 Ethyl 6-tert-butyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-tert-butyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11662718
M. Wt: 464.0 g/mol
InChI Key: UOKNYSLGPVZCEC-UHFFFAOYSA-N
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Description

ETHYL 6-TERT-BUTYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, a chlorinated phenoxy group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-TERT-BUTYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenes and suitable electrophiles. The chlorinated phenoxy group is introduced via nucleophilic substitution reactions, and the tert-butyl group is added through alkylation reactions. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-TERT-BUTYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 6-TERT-BUTYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 6-TERT-BUTYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and chlorinated phenoxy compounds. Examples include:

  • Benzothiophene-2-carboxylates
  • 4-Chloro-2-methylphenoxyacetic acid derivatives

Uniqueness

ETHYL 6-TERT-BUTYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C24H30ClNO4S

Molecular Weight

464.0 g/mol

IUPAC Name

ethyl 6-tert-butyl-2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H30ClNO4S/c1-6-29-23(28)21-17-9-7-15(24(3,4)5)12-19(17)31-22(21)26-20(27)13-30-18-10-8-16(25)11-14(18)2/h8,10-11,15H,6-7,9,12-13H2,1-5H3,(H,26,27)

InChI Key

UOKNYSLGPVZCEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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